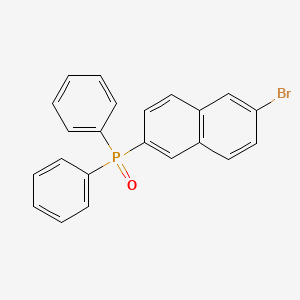
(6-Bromo-2-naphthyl)diphenylphosphine Oxide
Descripción
MFCD33548950 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C22H16BrOP |
|---|---|
Peso molecular |
407.2 g/mol |
Nombre IUPAC |
2-bromo-6-diphenylphosphorylnaphthalene |
InChI |
InChI=1S/C22H16BrOP/c23-19-13-11-18-16-22(14-12-17(18)15-19)25(24,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16H |
Clave InChI |
LTMXAEJTVUINSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)Br |
Origen del producto |
United States |
Métodos De Preparación
The preparation of MFCD33548950 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production . The crystal form of the compound methanesulfonate is selected from a specific crystal form, which has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Análisis De Reacciones Químicas
MFCD33548950 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Mecanismo De Acción
The mechanism of action of MFCD33548950 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
MFCD33548950 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison can be based on various factors, such as reactivity, stability, and applications. Some similar compounds include those found in the Chemical Component and BIRD chemical reference dictionaries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


